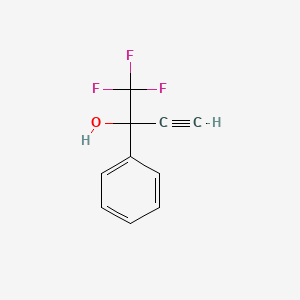

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h1,3-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIJKFJKIOQDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370369 | |

| Record name | 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99727-20-5 | |

| Record name | 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99727-20-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Importance of Trifluoromethylated Propargylic Alcohols

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

This guide provides a comprehensive overview of the synthetic routes to this compound, a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group and a propargylic alcohol moiety imparts unique chemical and biological properties, making its efficient synthesis a topic of significant interest for researchers in drug development and organic synthesis.[1][2] This document will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, grounded in established scientific literature.

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethylated tertiary chiral alcohol motif, in particular, is an increasingly attractive feature in the design of new therapeutic agents.[1] Propargylic alcohols are versatile synthetic intermediates that can undergo a wide array of chemical transformations, further highlighting the synthetic utility of the target molecule.

Retrosynthetic Analysis and Key Synthetic Strategies

The most direct and common approach for the synthesis of this compound involves the nucleophilic addition of an acetylene equivalent to the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone.

Caption: Retrosynthetic analysis of this compound.

The primary methods for achieving this transformation are:

-

Addition of Metal Acetylides: This classic approach involves the use of pre-formed lithium or magnesium acetylides, which act as potent nucleophiles.

-

In Situ Generation of Acetylides: Using a strong base to deprotonate a terminal alkyne in the presence of the ketone.

-

Catalytic Additions: Copper-catalyzed additions of terminal alkynes to trifluoromethyl ketones have emerged as efficient and practical methods.[3]

Detailed Synthetic Protocols

Synthesis via Lithium Acetylide Addition

This method is a robust and widely used procedure for the synthesis of propargylic alcohols. The key is the generation of lithium acetylide, which then attacks the carbonyl of 2,2,2-trifluoroacetophenone.

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis via lithium acetylide.

Experimental Protocol:

-

Preparation of Lithium Acetylide: A solution of acetylene in an appropriate solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). To this, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of lithium acetylide.

-

Addition of Ketone: A solution of 2,2,2-trifluoroacetophenone in THF is then added slowly to the lithium acetylide solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone.

-

Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Reaction Parameters

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) |

| Base | n-Butyllithium (n-BuLi) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 2-4 hours |

| Purification | Silica gel chromatography |

Copper-Catalyzed Direct Alkynylation

Recent advancements have demonstrated that a simple and efficient superbase system can be employed for the direct alkynylation of trifluoromethyl ketones without the need for additional ligands.[3] This approach offers a more practical and potentially scalable alternative.

Experimental Workflow:

Caption: Workflow for copper-catalyzed direct alkynylation.

Experimental Protocol:

-

Reaction Setup: To a flask containing a magnetic stir bar, add 2,2,2-trifluoroacetophenone, the terminal alkyne (e.g., phenylacetylene can be used, though for the target molecule, acetylene gas or a protected form would be necessary), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., DMSO).

-

Addition of Base: A strong base, such as potassium tert-butoxide, is added portion-wise to the reaction mixture.

-

Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of great interest due to the importance of chiral molecules in pharmacology.[4] Asymmetric transfer hydrogenation of the corresponding alkynyl ketone is a powerful method for accessing chiral propargylic alcohols.[5]

Strategic Approach:

-

Synthesis of the Prochiral Ketone: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-one would be the precursor.

-

Asymmetric Reduction: This prochiral ketone can be reduced using a chiral catalyst, such as a Noyori-type ruthenium catalyst, to stereoselectively form one enantiomer of the desired alcohol.[5]

Characterization

The final product, this compound, is a solid at room temperature. Its identity and purity are confirmed by standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Data |

| CAS Number | 99727-20-5[6] |

| Molecular Formula | C₁₀H₇F₃O[6] |

| Molecular Weight | 200.16 g/mol [6] |

| Physical Form | Solid |

| ¹H NMR | Expected signals for the acetylenic proton, aromatic protons, and the hydroxyl proton. |

| ¹³C NMR | Expected signals for the aromatic carbons, the quaternary carbon bearing the hydroxyl and CF₃ groups, the acetylenic carbons, and the CF₃ carbon (with C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch, the C≡C stretch (alkyne), and C-F bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Safety Considerations

-

2,2,2-Trifluoroacetophenone: Handle in a well-ventilated fume hood. It is a ketone and may be irritating.[7]

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

-

Acetylene: Flammable gas. Handle with appropriate safety precautions.

-

Solvents: Diethyl ether and THF are flammable.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

References

- 1. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS No. 99727-20-5). This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this unique trifluoromethylated propargylic alcohol. The guide delves into the structural and electronic characteristics that define its reactivity and potential applications, particularly as a building block in medicinal chemistry. Detailed experimental protocols for the determination of its key physical constants, spectroscopic data for structural elucidation, and a summary of its safety profile are presented. The strategic incorporation of the trifluoromethyl group offers significant advantages in modulating lipophilicity, metabolic stability, and binding interactions, making this compound a valuable asset in the design of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[1][2] The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[3] Its strong electron-withdrawing nature can significantly alter the acidity of nearby functional groups, while its lipophilicity can improve membrane permeability and metabolic stability.[1][3] this compound is a chiral tertiary alcohol that combines the structural rigidity of an alkyne, the aromaticity of a phenyl group, and the unique electronic properties of a trifluoromethyl group. This combination makes it a highly attractive building block for creating complex and biologically active molecules.[4] This guide serves to provide a detailed understanding of its fundamental properties, enabling its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and drug development. The following section details the key physical and chemical characteristics of this compound.

General and Physical Properties

The general and physical properties of this compound are summarized in the table below. The compound's physical state at ambient temperature has been reported as both a "clear brown liquid" and a "solid," which suggests a melting point close to room temperature.[5][6]

| Property | Value | Source(s) |

| CAS Number | 99727-20-5 | [7] |

| Molecular Formula | C₁₀H₇F₃O | [7] |

| Molecular Weight | 200.16 g/mol | [7] |

| Appearance | Clear brown liquid or solid | [5][6] |

| Density | 1.301 g/mL at 25 °C | [5] |

| Boiling Point | 202.1 °C | [5] |

| Refractive Index (n20/D) | 1.473 | [5] |

| pKa | 9.95 ± 0.10 | [5] |

Solubility Profile

The solubility of a compound is a critical factor in its handling, reactivity, and bioavailability. Based on the principle of "like dissolves like," this compound, with its polar alcohol group and nonpolar phenyl and trifluoromethyl groups, is expected to be soluble in a range of common organic solvents. A detailed experimental determination of its solubility in various solvents is crucial for its application in synthesis and formulation.

Experimental Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities should be selected, such as water, methanol, ethanol, acetone, dichloromethane, toluene, and hexane.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).

-

Observation: After each addition, vigorously vortex the vial and visually inspect for complete dissolution. The solubility can be qualitatively categorized (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by the volume of solvent required to dissolve the known mass of the compound.

Structural Elucidation: Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound. This section outlines the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.6 ppm), a singlet for the acetylenic proton (around 2.5-3.0 ppm), and a singlet for the hydroxyl proton (which can vary in chemical shift depending on concentration and solvent).[8][9]

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbons of the phenyl group (in the aromatic region, ~120-140 ppm), the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the two acetylenic carbons, and the carbon of the trifluoromethyl group (which will show a characteristic quartet due to coupling with the three fluorine atoms).[10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a propargyl alcohol will exhibit characteristic absorption bands.[11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| C≡C-H stretch (alkyne) | ~3300 | Sharp, medium |

| C≡C stretch (alkyne) | 2100-2260 | Weak to medium |

| C-F stretch | 1000-1400 | Strong |

| Aromatic C-H stretch | ~3030 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For tertiary alcohols, the molecular ion peak is often weak or absent.[13][14] The fragmentation is typically dominated by alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule).[15][16]

Synthesis and Reactivity

This compound can be synthesized through the nucleophilic addition of an ethynyl nucleophile to 1,1,1-trifluoroacetophenone. A common and effective method is the Grignard reaction.[17][18]

General Synthesis Protocol via Grignard Reaction

The following is a generalized protocol for the synthesis of tertiary alkynyl alcohols.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), ethynylmagnesium bromide is prepared by bubbling acetylene gas through a solution of a Grignard reagent such as ethylmagnesium bromide in anhydrous tetrahydrofuran (THF). Alternatively, a pre-formed solution of ethynylmagnesium bromide can be used.

-

Addition of the Ketone: The flask is cooled in an ice bath, and a solution of 1,1,1-trifluoroacetophenone in anhydrous THF is added dropwise to the Grignard reagent with vigorous stirring.

-

Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile building block in organic synthesis and medicinal chemistry.

-

Chiral Scaffold: As a chiral molecule, it can be used in the asymmetric synthesis of complex targets.

-

Click Chemistry: The terminal alkyne functionality allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazoles, which are important pharmacophores.

-

Modulation of Biological Activity: The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[3] Trifluoromethylated alcohols have shown potential in various therapeutic areas.[19]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information.[20]

Conclusion

This compound is a valuable and versatile chemical entity with a unique combination of structural and electronic properties. Its physicochemical characteristics, driven by the presence of the trifluoromethyl, phenyl, and propargyl moieties, make it a compelling building block for the synthesis of novel compounds, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its known properties, along with methodologies for their determination and for the compound's synthesis. It is anticipated that the information contained herein will facilitate and inspire further research into the applications of this promising molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fluorinated organic compounds: Significance and symbolism [wisdomlib.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. fishersci.es [fishersci.es]

- 5. echemi.com [echemi.com]

- 6. 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol | 99727-20-5 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Propargyl alcohol(107-19-7) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. GCMS Section 6.10 [people.whitman.edu]

- 14. whitman.edu [whitman.edu]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. Grignard Reaction [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol CAS number 99727-20-5

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS 99727-20-5): A Keystone Building Block for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, renowned for its profound impact on metabolic stability, lipophilicity, and binding affinity.[1] this compound, a tertiary propargylic alcohol, embodies the convergence of three synthetically valuable functionalities: a robust trifluoromethyl group, a versatile terminal alkyne, and a chiral center.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, with a focus on field-proven insights and the causal relationships behind experimental choices.

Physicochemical and Spectroscopic Profile

This compound is a unique molecule characterized by a trifluoromethyl group that imparts significant polarity and a hydroxyl group that facilitates hydrogen bonding, enhancing its solubility in polar organic solvents.[2] Its structural rigidity and defined stereochemistry make it an attractive starting point for complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 99727-20-5 | [3] |

| Molecular Formula | C₁₀H₇F₃O | [3] |

| Molecular Weight | 200.16 g/mol | [3] |

| IUPAC Name | 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol | |

| Synonyms | α-Ethynyl-α-trifluoromethylbenzyl alcohol | [2] |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | Refrigerator |

Spectroscopic Characterization

While specific lot data should always be consulted, the structural features of this compound give rise to a predictable spectroscopic signature, essential for reaction monitoring and quality control.

-

¹H NMR: Expect distinct signals corresponding to the acetylenic proton (singlet, ~2.5-3.0 ppm), the aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm), and the hydroxyl proton (broad singlet, variable chemical shift).

-

¹³C NMR: Key resonances include those for the CF₃ carbon (quartet due to ¹JCF coupling), the quaternary carbinol carbon, two distinct alkyne carbons, and the aromatic carbons.

-

¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (~3300-3500 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100-2200 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of tertiary trifluoromethyl carbinols is a cornerstone of organofluorine chemistry. The most direct and reliable approach to this compound involves the nucleophilic addition of an ethynyl equivalent to a trifluoromethyl ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the primary synthons: 2,2,2-trifluoroacetophenone and an ethynyl anion equivalent, such as that derived from acetylene gas or a protected alkyne. This approach is favored for its efficiency and convergence.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Grignard-Based Addition

This protocol provides a reliable, scalable method for the synthesis of the title compound. The causality for using a Grignard reagent lies in its high nucleophilicity and commercial availability, while THF is chosen as the solvent for its ability to solvate the Grignard species effectively.

Materials:

-

2,2,2-Trifluoroacetophenone

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon), add 2,2,2-trifluoroacetophenone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the ketone in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the Grignard addition and prevent side reactions.

-

Nucleophilic Addition: Add ethynylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes. The slow addition maintains a low concentration of the nucleophile, further ensuring reaction control.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. The choice of diethyl ether facilitates easy separation from the aqueous phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Reactivity and Synthetic Utility

The true value of this compound lies in its trifunctional nature, offering three distinct points for chemical modification. The hydroxyl, terminal alkyne, and phenyl groups can be selectively manipulated to generate a diverse library of complex molecules.

References

A Spectroscopic Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: A Predictive Analysis for Researchers

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS No. 99727-20-5). In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous compounds to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar fluorinated propargyl alcohols. The insights herein are designed to guide experimental design, aid in spectral interpretation, and facilitate the unambiguous structural elucidation of this important chemical entity.

Introduction to this compound

This compound is a tertiary alcohol characterized by the presence of a trifluoromethyl group, a phenyl ring, and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while the phenyl and alkyne moieties offer versatile handles for further chemical transformations. Accurate spectroscopic characterization is paramount to confirming the identity and purity of this compound in any research and development setting.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by the characteristic vibrations of its key functionalities.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| ~3600-3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad |

| ~3300 | ≡C-H (Alkyne) | Stretching | Strong, Sharp |

| ~3100-3000 | =C-H (Aromatic) | Stretching | Medium |

| ~2150-2100 | C≡C (Alkyne) | Stretching | Weak to Medium |

| ~1600, 1495, 1450 | C=C (Aromatic) | Ring Stretching | Medium |

| ~1250-1050 | C-F (Trifluoromethyl) | Stretching | Strong |

| ~1210-1100 | C-O (Tertiary Alcohol) | Stretching | Strong |

| ~900-675 | =C-H (Aromatic) | Out-of-plane Bending | Strong |

Interpretation and Causality:

-

O-H Stretch: The broadness of the alcohol O-H stretching band is a direct consequence of intermolecular hydrogen bonding.[1][2][3]

-

Alkyne Stretches: The terminal alkyne is expected to show a sharp and strong ≡C-H stretch around 3300 cm⁻¹, a highly characteristic absorption.[4][5][6][7][8] The C≡C triple bond stretch itself is predicted to be in the 2100-2150 cm⁻¹ region; its intensity can be variable but is typically weaker than the ≡C-H stretch.[4][5][6][7][9]

-

Aromatic Vibrations: The phenyl group will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.[7] Strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

-

C-F and C-O Stretches: The presence of the trifluoromethyl group will result in very strong C-F stretching absorptions in the 1250-1050 cm⁻¹ region. The C-O stretch of the tertiary alcohol is also expected to be a strong band, typically appearing between 1210 and 1100 cm⁻¹.[1][10]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum Collection: The sample spectrum is then collected, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. A baseline correction may be applied to obtain a flat baseline.

-

Analysis: The resulting spectrum is analyzed by identifying the wavenumbers of the major absorption bands and assigning them to the corresponding functional group vibrations.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.0-4.0 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.9 | Singlet | 1H | Alkynyl proton (≡C-H) |

Interpretation and Causality:

-

Aromatic Protons: The protons on the phenyl ring are expected to resonate in the typical aromatic region of ~7.3-7.6 ppm as a complex multiplet.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It is expected to appear as a broad singlet that can range from approximately 4.0 to 5.0 ppm or even broader.

-

Alkynyl Proton: The terminal alkynyl proton is anticipated to be a sharp singlet at around 2.9 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed. A standard ¹H NMR pulse sequence is used to acquire the Free Induction Decay (FID).

-

Data Processing: The FID is subjected to Fourier transformation to generate the spectrum. The spectrum is then phased and baseline corrected.

-

Analysis: The chemical shifts are referenced to TMS (0 ppm). The signals are integrated to determine the relative number of protons, and the multiplicities are analyzed to deduce spin-spin coupling information.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~140 | Singlet | Quaternary Aromatic Carbon (C-ipso) |

| ~129-128 | Singlet | Aromatic CH Carbons |

| ~126 | Quartet (¹JCF ≈ 285 Hz) | Trifluoromethyl Carbon (CF₃) |

| ~85 | Singlet | Alkynyl Carbon (-C≡CH) |

| ~78 | Singlet | Alkynyl Carbon (-C≡CH) |

| ~75 | Quartet (²JCF ≈ 30 Hz) | Quaternary Alcohol Carbon (C-OH) |

Interpretation and Causality:

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (~128-140 ppm).

-

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are expected to resonate at around 85 and 78 ppm.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is predicted to be around 126 ppm.[11] The one-bond C-F coupling constant is expected to be large, around 285 Hz.[12]

-

Alcohol Carbon: The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF), with an expected chemical shift around 75 ppm and a smaller coupling constant of approximately 30 Hz.[12]

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the following key differences:

-

Sample Concentration: A higher sample concentration (20-50 mg) is generally required.

-

Pulse Sequence: A ¹³C NMR pulse sequence with proton decoupling is used.

-

Acquisition Time: Longer acquisition times are necessary due to the lower natural abundance of ¹³C.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 182 | [M - H₂O]⁺ |

| 131 | [M - CF₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 69 | [CF₃]⁺ |

Interpretation and Causality:

-

Molecular Ion: As a tertiary alcohol, the molecular ion peak at m/z 200 is expected to be weak or potentially absent.[13][14][15]

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 182.[13][14]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of the trifluoromethyl radical, resulting in a fragment at m/z 131.

-

Aromatic Fragmentation: The presence of the phenyl group is expected to lead to the formation of characteristic aromatic fragments, including the phenyl cation at m/z 77 and the highly stable tropylium ion at m/z 91.[13][16][17] A fragment corresponding to the benzoyl cation at m/z 105 is also plausible through rearrangement.

-

Trifluoromethyl Cation: A peak at m/z 69 corresponding to the [CF₃]⁺ cation is also anticipated.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via Gas Chromatography (GC) or direct infusion.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

-

Data Output: A data system records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Conclusion

This predictive guide provides a comprehensive spectroscopic blueprint for the characterization of this compound. By understanding the expected IR, ¹H NMR, ¹³C NMR, and mass spectra, researchers can more efficiently and confidently confirm the structure and purity of this versatile compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This foundational knowledge is critical for the successful application of this compound in the development of new pharmaceuticals and advanced materials.

References

- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 9. readchemistry.com [readchemistry.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. whitman.edu [whitman.edu]

- 14. GCMS Section 6.10 [people.whitman.edu]

- 15. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

The Trifluoromethylated Propargyl Alcohol Motif: A Keystone for Modern Drug Discovery and Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylated propargyl alcohols represent a class of organic building blocks that have garnered significant attention in contemporary synthetic and medicinal chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto the propargylic framework imparts a unique combination of steric and electronic properties, profoundly influencing the molecule's reactivity and the biological activity of its derivatives. This guide provides a comprehensive analysis of the synthesis, reactivity, and strategic applications of trifluoromethylated propargyl alcohols. We will delve into the mechanistic underpinnings of their diverse transformations, including nucleophilic substitutions, cyclization cascades, and rearrangement reactions. Causality behind experimental choices, detailed protocols for key transformations, and their application in the synthesis of complex molecules, particularly pharmaceuticals, will be highlighted. This document serves as a technical resource for researchers aiming to harness the synthetic potential of these versatile synthons.

The Trifluoromethyl Group: A Game-Changer in Propargylic Reactivity

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity make it a prized substituent in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] When appended to a propargyl alcohol, the CF₃ group exerts profound electronic effects that dictate the molecule's reactivity.

The primary influence of the CF₃ group is the destabilization of adjacent carbocations. This effect is paramount in reactions proceeding through a propargylic cation intermediate, such as Sₙ1-type nucleophilic substitutions and acid-catalyzed rearrangements. The powerful inductive effect of the three fluorine atoms withdraws electron density from the propargylic carbon, making the formation of a positive charge at this position energetically unfavorable. This inherent instability governs the reaction pathways these molecules undertake, often favoring alternative mechanisms or requiring potent activation methods.

Conversely, the CF₃ group can activate the molecule towards other transformations. For instance, in visible-light-mediated photoredox catalysis, trifluoromethylated propargylic alcohols can be precursors to β-trifluoromethyl ketones, showcasing a regioselective trifluoromethylation at a remote position.[2]

Synthesis of Trifluoromethylated Propargyl Alcohols

The reliable synthesis of trifluoromethylated propargyl alcohols is the gateway to their extensive applications. Several robust methods have been developed, with the nucleophilic addition of an alkynyl nucleophile to a trifluoromethyl ketone or equivalent being the most prevalent strategy.

Grignard-Mediated Alkynylation

A common and versatile method involves the reaction of a trifluoromethyl ketone with an alkynyl Grignard reagent.[3] This approach allows for the introduction of a wide variety of substituents on the alkyne terminus.

Experimental Protocol: Synthesis of a Tertiary Trifluoromethylated Propargyl Alcohol via Grignard Reaction [3]

-

Objective: To synthesize a tertiary propargyl alcohol by reacting an alkynyl Grignard reagent with a trifluoromethyl ketone.

-

Materials:

-

Trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone)

-

Terminal alkyne (e.g., phenylacetylene)

-

Magnesium turnings

-

Ethyl bromide (for Grignard initiation)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the Grignard formation (evidenced by bubbling and heat generation). Once initiated, add a solution of the terminal alkyne in anhydrous ether dropwise and reflux for 1-2 hours to form the alkynyl Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the trifluoromethyl ketone in anhydrous ether dropwise to the stirred Grignard solution.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the Grignard reagent.

-

Initiation with Ethyl Bromide: The formation of the alkynyl Grignard can sometimes be sluggish. Initiating the reaction with a more reactive alkyl halide like ethyl bromide ensures the generation of the Grignard reagent.

-

Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and protonates the resulting alkoxide to form the alcohol without causing side reactions like elimination, which can occur with stronger acids.

-

Diagram of Grignard-Mediated Synthesis

Caption: Synthesis of trifluoromethylated propargyl alcohols via Grignard reaction.

Key Reactivity Patterns

The unique electronic nature of trifluoromethylated propargyl alcohols opens up a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the propargylic position is a fundamental transformation. However, the destabilizing effect of the CF₃ group on a potential propargylic cation makes Sₙ1 pathways challenging. Consequently, these reactions often proceed through Sₙ2 or Sₙ2' mechanisms, or require strong Lewis acid activation to facilitate the departure of the hydroxyl group.

A variety of nucleophiles, including alcohols, thiols, and arenes, can be employed.[4] The choice of catalyst is crucial. While strong Brønsted acids can promote these reactions, they can also lead to side reactions like the Meyer-Schuster rearrangement. Lewis acids, such as FeCl₃ and BiCl₃, have been shown to be effective catalysts for these transformations, proceeding under milder conditions.[2][4]

Diagram of Catalytic Nucleophilic Substitution

Caption: Lewis acid-catalyzed nucleophilic substitution of a CF₃-propargyl alcohol.

Gold-Catalyzed Cyclization Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. Trifluoromethylated propargyl alcohols are excellent substrates for gold-catalyzed intramolecular cyclizations, leading to the formation of various heterocyclic scaffolds.

For instance, gold-catalyzed cycloisomerization of homopropargylic alcohols can yield tetrahydrofuranyl ethers. The reaction proceeds through the formation of a 2,3-dihydrofuran intermediate, which is then trapped by an alcohol. The choice of the gold catalyst and its ligands can influence the reaction pathway and selectivity.[5]

Experimental Protocol: Gold-Catalyzed Cycloisomerization/Hydroalkoxylation

-

Objective: To synthesize a tetrahydrofuranyl ether from a homopropargylic alcohol.

-

Materials:

-

Homopropargylic alcohol

-

Alcohol (as nucleophile and solvent)

-

Gold(I) precatalyst (e.g., Ph₃PAuCl)

-

Silver salt cocatalyst (e.g., AgOTf)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve the gold(I) precatalyst and the silver salt in anhydrous DCM. Stir for 15 minutes at room temperature to generate the active cationic gold catalyst.

-

Reaction Setup: In a separate flask, dissolve the homopropargylic alcohol in the alcohol solvent.

-

Reaction Execution: Add the substrate solution to the catalyst solution at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine. Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

-

-

Causality of Experimental Choices:

-

Cationic Gold Catalyst: The combination of a neutral gold(I) complex with a silver salt generates a highly electrophilic cationic gold species, [L-Au]⁺, which is a potent π-acid for alkyne activation.

-

Inert Atmosphere: While many gold-catalyzed reactions are air-tolerant, performing the reaction under an inert atmosphere can prevent potential oxidative side reactions and catalyst deactivation.

-

Triethylamine Quench: The addition of a mild base like triethylamine neutralizes any residual acid and prevents potential acid-catalyzed decomposition of the product during work-up.

-

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[6][7] For trifluoromethylated propargyl alcohols, this rearrangement can be challenging due to the electronic destabilization of the allenic carbocation intermediate. However, with appropriate catalysts, such as strong Lewis acids or phosphomolybdic acid, the rearrangement can be achieved, providing access to β-trifluoromethyl-α,β-enones.[8]

The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene, which then tautomerizes to the enone.[6][7] The presence of the CF₃ group can influence the regioselectivity of the rearrangement.

Applications in Drug Development

The unique reactivity of trifluoromethylated propargyl alcohols makes them valuable intermediates in the synthesis of complex, biologically active molecules. The trifluoromethyl group is a common motif in many pharmaceuticals, and these alcohols provide a versatile platform for its introduction.[9]

For example, the selective hydrogenation of a trifluoromethylphenyl-substituted propargyl alcohol is a key step in the synthesis of intermediates for the calcimimetic agent Cinacalcet.[10] The choice of hydrogenation catalyst dictates the outcome: a poisoned catalyst like Lindlar's catalyst yields the corresponding cis-allyl alcohol, while a more active catalyst like palladium on carbon leads to complete saturation.[10]

Table 1: Catalyst Selection in the Hydrogenation of 3-(3-Trifluoromethylphenyl)propargyl Alcohol [10]

| Desired Product | Catalyst | Key Outcome |

| (Z)-3-(3-Trifluoromethylphenyl)allyl alcohol | Lindlar's Catalyst (Pd/CaCO₃/PbO₂) | Selective reduction to the cis-alkene |

| 3-(3-Trifluoromethylphenyl)propanol | 10% Palladium on Carbon (Pd/C) | Complete reduction of the alkyne and alkene |

Conclusion

Trifluoromethylated propargyl alcohols are more than just simple building blocks; they are powerful tools for the modern synthetic chemist. The strong electronic influence of the trifluoromethyl group imparts a unique and often counterintuitive reactivity profile that can be harnessed to construct complex molecular architectures with high levels of control. Their synthesis is well-established, and their participation in a wide array of transformations, including nucleophilic substitutions, gold-catalyzed cyclizations, and rearrangements, has been demonstrated. As the demand for sophisticated, fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of trifluoromethylated propargyl alcohols is poised to play an increasingly important role in addressing these synthetic challenges. This guide provides a foundational understanding of their core reactivity, empowering researchers to exploit their full potential in their own synthetic endeavors.

References

- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nva.sikt.no [nva.sikt.no]

- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, a fluorinated propargyl alcohol with significant potential in synthetic and medicinal chemistry. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics and advanced materials.[1][2][3] This document delves into the historical context of its discovery, detailed synthesis methodologies with mechanistic explanations, and explores its potential applications in drug discovery.

Introduction: The Significance of Trifluoromethylated Propargyl Alcohols

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry.[2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] When incorporated into a propargyl alcohol scaffold, the resulting trifluoromethylated carbinols become versatile building blocks for the synthesis of complex molecular architectures. These compounds are of significant interest to researchers in drug development due to their potential to address challenges in pharmacokinetics and pharmacodynamics.[2][4] this compound, also known as 1-Ethynyl-1-trifluoromethylbenzyl alcohol, stands as a key representative of this class of compounds, possessing a unique combination of a trifluoromethyl group, a phenyl ring, and a terminal alkyne.[5]

Table 1: Physicochemical Properties of this compound [5]

| Property | Value |

| CAS Number | 99727-20-5 |

| Molecular Formula | C₁₀H₇F₃O |

| Molecular Weight | 200.16 g/mol |

| Physical Form | Solid |

| Storage Temperature | Refrigerator |

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single landmark publication. Its discovery is more of an evolutionary step stemming from the broader exploration of trifluoromethylated carbonyl chemistry. The foundational work in the mid-20th century on the addition of nucleophiles to trifluoromethyl ketones laid the groundwork for the synthesis of such specialized alcohols. The development of organometallic reagents, particularly lithium and magnesium acetylides, provided the essential tools for the ethynylation of ketones.

The synthesis of this specific molecule is a logical extension of established synthetic methodologies, primarily the nucleophilic addition of an ethynyl group to 2,2,2-trifluoroacetophenone. While a singular "discovery" paper is elusive, its appearance in the catalogs of chemical suppliers by the late 20th century indicates its synthesis and isolation had been achieved and recognized for its utility as a synthetic intermediate.

Synthesis and Mechanistic Insights

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an acetylene anion equivalent to 2,2,2-trifluoroacetophenone. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of 2,2,2-trifluoroacetophenone highly electrophilic and susceptible to nucleophilic attack.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Ethynylation of 2,2,2-Trifluoroacetophenone

This protocol is a representative example based on established methodologies for the addition of terminal alkynes to trifluoromethyl ketones.

Materials:

-

2,2,2-Trifluoroacetophenone

-

Ethynylmagnesium bromide (or a suitable precursor for lithium acetylide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,2,2-trifluoroacetophenone in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Nucleophilic Addition: A solution of ethynylmagnesium bromide in THF is added dropwise to the cooled solution of the ketone with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Mechanistic Rationale

The causality behind this experimental design lies in the fundamental principles of organometallic chemistry.

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical as organometallic reagents like Grignard reagents and organolithiums are highly reactive towards oxygen and moisture.

-

Anhydrous Conditions: Anhydrous solvents are essential to prevent the protonation and deactivation of the nucleophilic ethynyl anion.

-

Low Temperature: The reaction is typically conducted at a low temperature to control the exothermicity of the addition and to minimize potential side reactions.

-

Aqueous Workup: The ammonium chloride quench serves to protonate the intermediate alkoxide and to neutralize any remaining Grignard reagent.

Potential Applications in Drug Development

While specific biological activity studies for this compound are not extensively reported in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry.

As a Versatile Synthetic Intermediate

The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, including:

-

Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings, a common scaffold in many pharmaceutical agents.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the elaboration of the molecular framework.

-

Further Functionalization: The tertiary alcohol can be derivatized or used to direct further reactions on the molecule.

Caption: Potential synthetic transformations of this compound.

In Bioisosteric Replacement Strategies

The trifluoromethyl group is often used as a bioisostere for other chemical groups to modulate a molecule's properties.[1] The unique electronic and steric properties of the trifluoromethyl group in this compound make it an attractive fragment for incorporation into drug candidates to enhance their metabolic stability and membrane permeability.[3]

Conclusion

This compound is a valuable molecule at the intersection of fluorine chemistry and synthetic organic chemistry. While its specific biological activities remain an area ripe for exploration, its synthesis is well-understood and provides a reliable route to a versatile building block. For researchers and scientists in drug development, this compound offers a strategic tool for the design and synthesis of novel therapeutics with potentially enhanced pharmacological profiles. The continued exploration of its reactivity and biological properties is likely to unveil new and exciting applications in the years to come.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: A Valuable Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1,1,1-trifluoro-2-phenyl-3-butyn-2-ol, a fluorinated propargyl alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure and chemical formula, provide a detailed and validated synthesis protocol, outline methods for its thorough characterization, and explore its applications as a strategic building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Propargyl Alcohols

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and steric properties, which can significantly modulate the physicochemical and pharmacological profile of a drug candidate.[4]

When the trifluoromethyl group is incorporated into a propargyl alcohol scaffold, as in the case of this compound, the resulting molecule becomes a versatile and powerful building block.[5] The combination of a chiral center, a reactive alkyne, and the influential trifluoromethyl group offers multiple avenues for synthetic elaboration, making it an attractive starting material for the synthesis of complex, biologically active compounds.[6][7] This guide aims to provide the necessary technical details for the synthesis, characterization, and strategic utilization of this valuable compound.

Molecular Structure and Chemical Formula

This compound is a tertiary alcohol characterized by a trifluoromethyl group and a phenyl ring attached to the same carbon atom, which also bears a hydroxyl group and an ethynyl group. This unique arrangement of functional groups confers its notable chemical properties and synthetic versatility.

Key Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃O | [8] |

| Molecular Weight | 200.16 g/mol | [8] |

| IUPAC Name | This compound | |

| CAS Number | 99727-20-5 | [8] |

| Synonyms | 1-Ethynyl-1-trifluoromethylbenzyl alcohol, α-Ethynyl-α-trifluoromethylbenzyl alcohol | [8] |

| Physical Form | Solid |

Structural Representation

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the nucleophilic addition of a lithium acetylide to 2,2,2-trifluoroacetophenone. This method is well-established for the preparation of propargyl alcohols and is amenable to scale-up.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Acetylene gas or ethynyltrimethylsilane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

2,2,2-Trifluoroacetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Preparation of Lithium Acetylide:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum under an inert atmosphere (argon or nitrogen).

-

Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Bubble acetylene gas through the cooled THF for 30 minutes.

-

Slowly add one equivalent of n-BuLi dropwise to the acetylene solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of lithium acetylide.

-

-

Addition of Ketone:

-

Dissolve 2,2,2-trifluoroacetophenone (1 equivalent) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the lithium acetylide suspension at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Final Product:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid.

-

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended:

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃):

-

~7.3-7.6 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

-

~3.0-4.0 ppm (broad singlet, 1H): Hydroxyl proton (exchangeable with D₂O).

-

~2.7 ppm (singlet, 1H): Acetylenic proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃):

-

~128-132 ppm: Aromatic carbons.

-

~123 ppm (quartet, J ≈ 285 Hz): Trifluoromethyl carbon.

-

~85 ppm: Quaternary carbon attached to the alkyne.

-

~75 ppm: Terminal acetylenic carbon.

-

~74 ppm (quartet, J ≈ 30 Hz): Quaternary carbon attached to the CF₃ group.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

-

Expected Chemical Shift (in CDCl₃, relative to CFCl₃):

-

~ -75 to -80 ppm (singlet, 3F): A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR (Infrared) Spectroscopy

-

Expected Absorption Bands (cm⁻¹):

-

~3300-3500 cm⁻¹ (broad): O-H stretch of the alcohol.

-

~3300 cm⁻¹ (sharp): C-H stretch of the terminal alkyne.

-

~2120 cm⁻¹ (weak): C≡C stretch of the alkyne.

-

~1100-1300 cm⁻¹ (strong): C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): m/z = 200.16

-

Expected Fragmentation Pattern: Loss of the trifluoromethyl group (CF₃), water (H₂O), and the acetylenic proton are expected fragmentation pathways.

Applications in Drug Development and Medicinal Chemistry

While specific patents detailing the use of this compound are not prevalent, the strategic value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

A Key Intermediate for Biologically Active Molecules

Trifluoromethylated propargyl alcohols are recognized as valuable building blocks in medicinal chemistry.[5][6] They serve as precursors for a wide range of molecular scaffolds. For instance, the hydrogenation of the alkyne moiety can lead to the corresponding allyl or saturated alcohols, which are common motifs in pharmaceutical intermediates.[9]

"Click" Chemistry and Bioorthogonal Reactions

The terminal alkyne functionality makes this compound an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the molecule to other building blocks, such as those containing azide groups, to rapidly generate libraries of complex molecules for biological screening.

Synthesis of Heterocyclic Compounds

The propargyl alcohol moiety can participate in a variety of cyclization reactions to form diverse heterocyclic systems, which are prevalent in many approved drugs. The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of these resulting heterocyclic compounds.

Potential Therapeutic Targets

Derivatives of trifluoromethylated propargyl alcohols have been investigated for a range of biological activities. For example, fluoroaryl-substituted compounds have shown promise as anti-tumor agents.[10] The unique combination of steric and electronic properties conferred by the trifluoromethyl and phenyl groups can lead to enhanced binding to target proteins.

Conclusion

This compound is a strategically important building block for researchers and scientists engaged in drug discovery and development. Its synthesis is straightforward, and its structure is rich in functionality, offering numerous avenues for chemical modification. The presence of the trifluoromethyl group provides a proven strategy for enhancing the drug-like properties of derivative compounds. This guide has provided a comprehensive technical overview to facilitate the synthesis, characterization, and effective utilization of this valuable molecule in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. IITH [raiith.krc.iith.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Trifluoromethylated Alkynes in Modern Chemistry: A Technical Guide

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Alkyne Chemistry

The trifluoromethyl (CF₃) group has emerged as a "super-substituent" in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly alter the physicochemical and biological properties of organic molecules.[1][2][3] When appended to an alkyne scaffold, the CF₃ group imparts exceptional reactivity and provides a versatile handle for the synthesis of complex fluorinated molecules. This technical guide offers an in-depth exploration of the synthesis, reactivity, and applications of trifluoromethylated alkynes, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide validated protocols to empower your research endeavors.

Part 1: Synthesis of Trifluoromethylated Alkynes: A Methodological Overview

The reliable and efficient synthesis of trifluoromethylated alkynes is the cornerstone of their application in complex molecule synthesis. A variety of methodologies have been developed, each with its own set of advantages and substrate scope considerations. The choice of method is often dictated by the nature of the starting material, desired functional group tolerance, and scalability.

Copper-Catalyzed Trifluoromethylation of Terminal Alkynes: A Workhorse Reaction

Copper-catalyzed trifluoromethylation of terminal alkynes represents one of the most robust and widely utilized methods for the synthesis of trifluoromethylated alkynes.[4][5][6] This approach typically involves the reaction of a terminal alkyne with a trifluoromethyl source in the presence of a copper catalyst.

Causality Behind Experimental Choices:

-

Trifluoromethyl Source: The choice of the CF₃ source is critical. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, are popular due to their stability and commercial availability.[4] Fluoroform-derived CuCF₃ reagents are also gaining traction due to their cost-effectiveness.[4] The reactivity of the CF₃ source must be matched with the reaction conditions and the copper catalyst.

-

Copper Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly employed. The role of the copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes oxidative addition with the trifluoromethyl source.

-

Ligand: The addition of a ligand, such as 1,10-phenanthroline or TMEDA, can significantly enhance the efficiency of the catalytic cycle by stabilizing the copper species and promoting the desired reactivity.[4]

-

Oxidant: In some protocols, an external oxidant like air or a peroxide is required to facilitate the regeneration of the active copper catalyst.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of a Terminal Alkyne [4][5]

Objective: To synthesize 1-phenyl-3,3,3-trifluoropropyne from phenylacetylene.

Materials:

-

Phenylacetylene (1.0 mmol, 1.0 eq)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 eq)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

Dry N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (19.0 mg), 1,10-phenanthroline (18.0 mg), and K₂CO₃ (276 mg).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add dry DMF (5 mL) to the tube.

-

Add phenylacetylene (110 µL) to the reaction mixture.

-